
Chlorhydrate de 3-cyclobutyl-3-fluoroazétidine
Vue d'ensemble
Description
3-Cyclobutyl-3-fluoroazetidine hydrochloride is a chemical compound with the molecular formula C7H13ClFN. It is a hydrochloride salt form of 3-cyclobutyl-3-fluoroazetidine, which is a fluorinated azetidine derivative.
Applications De Recherche Scientifique
3-Cyclobutyl-3-fluoroazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Used in the development of new materials and as a reagent in chemical manufacturing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-3-fluoroazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a fluorinating agent to introduce the fluorine atom, followed by cyclization to form the azetidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for 3-cyclobutyl-3-fluoroazetidine hydrochloride are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutyl-3-fluoroazetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of cyclobutyl-3-fluoroazetidine oxide.
Reduction: Formation of cyclobutyl-3-fluoroazetidine.
Substitution: Formation of cyclobutyl-3-iodoazetidine.
Mécanisme D'action
The mechanism of action of 3-cyclobutyl-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s interaction with enzymes and receptors. The hydrochloride salt form increases the compound’s solubility in aqueous solutions, facilitating its use in biological assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoroazetidine hydrochloride
- 3-Cyclobutylazetidine hydrochloride
- 3-Fluoro-2-azetidinone hydrochloride
Uniqueness
3-Cyclobutyl-3-fluoroazetidine hydrochloride is unique due to the presence of both a cyclobutyl ring and a fluorine atom in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The cyclobutyl ring provides rigidity, while the fluorine atom enhances binding affinity and metabolic stability.
Propriétés
IUPAC Name |
3-cyclobutyl-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7(4-9-5-7)6-2-1-3-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZFVZYOFKEPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



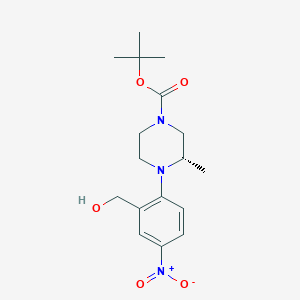

![6-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1485033.png)
![(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485034.png)
![3-[2-(2-Amino-acetylamino)-3-(2-tert-butoxycarbonyl-ethoxy)-2-(2-tert-butoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid tert-butyl ester](/img/structure/B1485035.png)
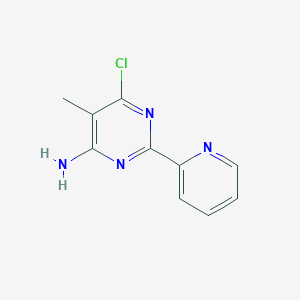
![2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485040.png)
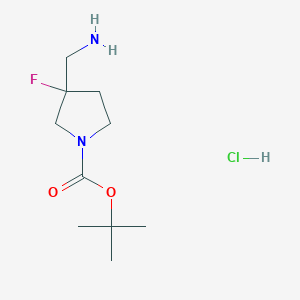
![2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485044.png)
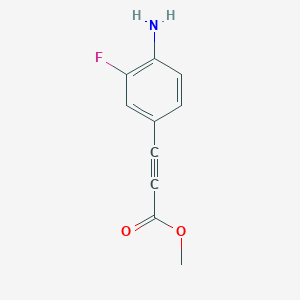

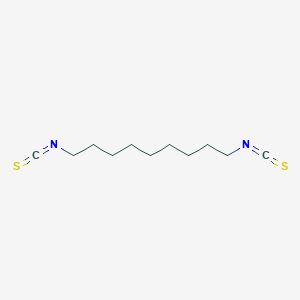
![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)
